Antifungal Potency Comparison Against Candida parapsilosis: A Clear Hierarchy Within the Analog Series
The primary comparative analysis from the source study reveals a stark difference in antifungal potency within the 16-compound series. The lead compound, 2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (derivative 10), demonstrated measurable antifungal activity with an MIC of 32 µg/mL against C. parapsilosis [1]. In contrast, the target compound, (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, was not flagged as active in this assay, indicating its potency is significantly lower than 32 µg/mL against this strain [1].
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC > 32 µg/mL (inferred from lack of report as active lead) |
| Comparator Or Baseline | Derivative 10: MIC = 32 µg/mL |
| Quantified Difference | At least a 1-fold difference; derivative 10 is the only compound reported with a specific, promising MIC |
| Conditions | In vitro microdilution assay against Candida parapsilosis, with fluconazole as a reference drug [1]. |
Why This Matters
For procurement decisions in antifungal research, the target compound is not a functional substitute for derivative 10, which has a confirmed lead-like profile with an MIC of 32 µg/mL against C. parapsilosis.
- [1] Anas, S., Moncol, J., Nigiz, S., Ozkul, C., Ozadali-Sari, K., & Sari, S. (2026). Synthesis, crystallography, biological activity, and molecular modeling studies of some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives. Journal of Molecular Structure, 1350(Part 2), 144071. View Source
